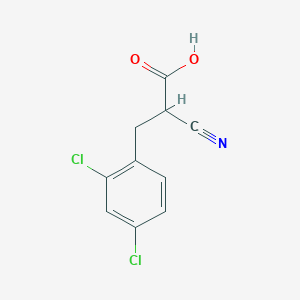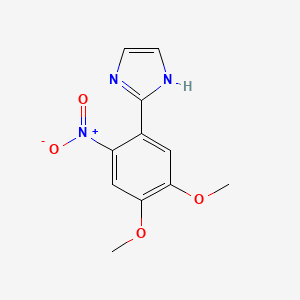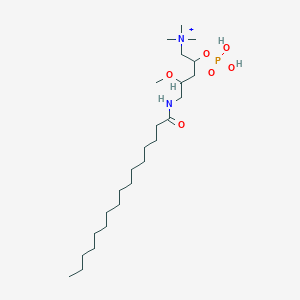![molecular formula C7H12N2O B12293148 N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida es un compuesto caracterizado por su estructura bicíclica única. Este compuesto forma parte de una clase de químicos conocidos por su rigidez y estabilidad, lo que los convierte en un tema de interés en varios campos de investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida típicamente involucra la reacción de 3-aminobicyclo[1.1.1]pentano con anhídrido acético bajo condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas. El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía.
Métodos de Producción Industrial
A escala industrial, la producción de N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es crucial para mantener las especificaciones de producto deseadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción típicamente involucran reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con compuestos halogenados en condiciones básicas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en un medio acuoso.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de amidas sustituidas u otros derivados.
Aplicaciones Científicas De Investigación
N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible papel en la inhibición de enzimas y los estudios de unión de proteínas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades mecánicas mejoradas.
Mecanismo De Acción
El mecanismo de acción de N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura rígida del compuesto le permite encajar en sitios de unión con alta especificidad, potencialmente inhibiendo o modulando la actividad del objetivo. Esta interacción puede desencadenar una cascada de eventos bioquímicos, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- (3-aminobicyclo[1.1.1]pentan-1-il)carbamato de terc-butilo
- N-({3-aminobicyclo[1.1.1]pentan-1-il}metil)carbamato de terc-butilo
Singularidad
N-(3-aminobicyclo[1.1.1]pentan-1-il)acetamida se destaca por su grupo funcional acetamida específico, que imparte propiedades químicas y reactividad únicas. Esto la hace particularmente útil en aplicaciones donde se requieren interacciones moleculares precisas.
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C7H12N2O/c1-5(10)9-7-2-6(8,3-7)4-7/h2-4,8H2,1H3,(H,9,10) |
Clave InChI |
FZUVPMJBKAKQBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC12CC(C1)(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(tert-butylamino)-2-hydroxypropoxy]pyridine-3-carbonitrile](/img/structure/B12293068.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)



![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)
![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)

![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)
![4-(1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12293133.png)

![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)
![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)
